molecular formula C11H7F2NO2S B1419167 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1156584-75-6

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1419167
CAS No.: 1156584-75-6
M. Wt: 255.24 g/mol
InChI Key: YMZPOYXKTZBOSW-UHFFFAOYSA-N
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Description

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, which imparts unique chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can act as a nucleophile, participating in nucleophilic substitution reactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels in the nervous system . Additionally, it can bind to proteins involved in inflammatory pathways, modulating their activity and potentially reducing inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with cell cycle progression . Moreover, it can modulate the expression of genes involved in apoptosis, leading to increased cell death in tumor cells . The compound also affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function . The presence of the difluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, with repeated exposure leading to cumulative changes in cell behavior .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions that increase its solubility for excretion . The compound’s metabolism can influence its bioavailability and overall effectiveness .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . The compound’s subcellular distribution can influence its overall effectiveness and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluorophenyl)acetic acid
  • 2-(3,4-Difluorophenyl)acetic acid
  • 2-(4-Bromophenyl)thiazole-4-acetic acid

Uniqueness

2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the difluorophenyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-8-2-1-6(3-9(8)13)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZPOYXKTZBOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(3,4-Difluorophenyl)-1,3-thiazol-4-yl]acetic acid

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